5-(4-Bromophenoxy)isobenzofuran-1,3-dione
Description
5-(4-Bromophenoxy)isobenzofuran-1,3-dione is a brominated aromatic anhydride derivative featuring a bromophenoxy substituent at the 5-position of the isobenzofuran-1,3-dione core. These compounds are typically utilized as reactive intermediates or functional additives in high-performance polymers, such as polyimides and epoxy resins, due to their thermal stability and ability to modify material properties .
Properties
IUPAC Name |
5-(4-bromophenoxy)-2-benzofuran-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7BrO4/c15-8-1-3-9(4-2-8)18-10-5-6-11-12(7-10)14(17)19-13(11)16/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCSUQPYEVUODJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=CC3=C(C=C2)C(=O)OC3=O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7BrO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-(4-Bromophenoxy)isobenzofuran-1,3-dione typically involves the reaction of 4-bromophenol with phthalic anhydride under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the formation of the desired product. The reaction mixture is then heated to promote the reaction and the product is purified through recrystallization .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
5-(4-Bromophenoxy)isobenzofuran-1,3-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinone derivatives or reduction to form hydroquinone derivatives.
Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Synthesis of Derivatives
The compound can be synthesized through various methods, often involving condensation reactions with other aromatic compounds. For instance, one significant method involves the reaction of ninhydrin with 4-amino-1,2-naphthoquinones to produce spiro-isobenzofuran derivatives. This method has been optimized for solvent choice and reaction conditions, yielding high purity products under mild conditions .
Antitumor Properties
Research indicates that derivatives of isobenzofuran-1,3-dione exhibit promising antitumor activities. These compounds can act as photosensitizers in photodynamic therapy, generating reactive oxygen species that selectively target tumor cells . The incorporation of bromophenoxy groups may enhance these properties due to their electronic effects and potential for increased lipophilicity.
Antibacterial and Antifungal Activities
Compounds related to isobenzofuran have shown antibacterial and antifungal activities. The modification of the isobenzofuran structure with various substituents can lead to enhanced biological activity against a range of pathogens .
Material Science Applications
5-(4-Bromophenoxy)isobenzofuran-1,3-dione may also find applications in material science due to its unique structural properties. It has been utilized as a building block in the synthesis of polymers and other materials with specific thermal and optical properties .
Case Study: Synthesis and Characterization
A study focused on the synthesis of novel oxazepine derivatives through the reaction of imine compounds with isobenzofuran-1(3H)-one has demonstrated the utility of isobenzofuran derivatives in creating complex molecular architectures with potential pharmacological applications .
Case Study: Photodynamic Therapy
Another investigation highlighted the use of phenazine derivatives derived from isobenzofuran compounds as effective agents in photodynamic therapy. These compounds were shown to generate singlet oxygen upon light activation, leading to cell death in targeted cancer cells .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 5-(4-Bromophenoxy)isobenzofuran-1,3-dione involves its interaction with specific molecular targets and pathways. The bromophenoxy group can interact with biological macromolecules, such as proteins and nucleic acids, leading to changes in their structure and function. The isobenzofuran-1,3-dione core can undergo redox reactions, which may contribute to its biological activity .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Isobenzofuran-1,3-dione Derivatives
*Calculated based on substituent addition; †Inferred from brominated analogs; ‡From methoxy-substituted analogs.
Substituent Effects on Physicochemical Properties
- Bromophenoxy vs. Methoxyphenoxy: The bromine atom in this compound increases molecular weight and electron-withdrawing effects compared to the methoxy group in 5-(4-Methoxyphenoxy)isobenzofuran-1,3-dione. This likely reduces solubility in common solvents but enhances thermal stability and flame retardancy .
- Bromophenoxy vs. Trifluoromethyl: The trifluoromethyl group (CF₃) in 5-(Trifluoromethyl)isobenzofuran-1,3-dione provides strong hydrophobicity and chemical resistance, whereas the bromophenoxy group may offer superior thermal degradation resistance due to bromine’s radical-scavenging properties .
Biological Activity
5-(4-Bromophenoxy)isobenzofuran-1,3-dione (CAS No. 122590-15-2) is a compound of interest due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, including antiproliferative effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₄H₇BrO₄
- Molar Mass : 319.11 g/mol
- Structure : The compound features a bromophenoxy group attached to an isobenzofuran dione structure, which may influence its reactivity and biological interactions.
Antiproliferative Effects
Recent studies have highlighted the antiproliferative properties of this compound in various cancer cell lines. For instance:
- MCF-7 Breast Cancer Cells : The compound exhibited significant antiproliferative activity with an IC₅₀ value in the nanomolar range, comparable to known chemotherapeutic agents .
- Mechanism of Action : The compound is believed to interact with tubulin at the colchicine-binding site, leading to microtubule destabilization and subsequent apoptosis in cancer cells .
Case Studies
- In Vitro Studies : A study involving MCF-7 cells demonstrated that treatment with this compound resulted in cell cycle arrest at the G₂/M phase and increased levels of apoptosis markers. Flow cytometry analysis confirmed these findings .
- Comparative Analysis : In a comparative study with other derivatives, this compound showed enhanced activity over several analogs, indicating its potential as a lead compound for further development .
The biological activity of this compound can be attributed to its ability to bind to tubulin and inhibit its polymerization. This action disrupts normal microtubule dynamics essential for mitosis, leading to cell death. The following table summarizes the mechanisms observed in various studies:
| Mechanism | Description |
|---|---|
| Tubulin Binding | Interacts at the colchicine-binding site on tubulin |
| Microtubule Destabilization | Inhibits polymerization of tubulin, leading to mitotic arrest |
| Apoptosis Induction | Triggers apoptotic pathways in cancer cells |
Research Findings
Several research articles have documented the synthesis and biological evaluation of this compound:
Q & A
Q. How should researchers handle conflicting spectral data (e.g., NMR shifts) reported in literature?
- Methodological Answer : Replicate experiments using identical instrumentation parameters (e.g., solvent, field strength). Use spectral databases (e.g., SDBS) to compare shifts with structurally similar compounds. If inconsistencies persist, collaborate with third-party labs for independent verification and publish errata with corrected assignments .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
